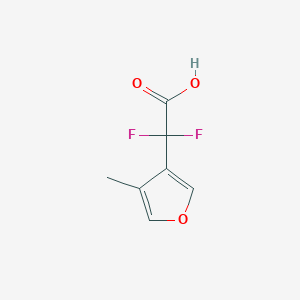
2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid is an organic compound characterized by the presence of a furan ring substituted with a methyl group and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid typically involves the introduction of the difluoroacetic acid group to a furan ring. One common method is the reaction of 4-methylfuran with difluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The difluoroacetic acid group can be reduced to form difluoroethyl derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-methyl-2-furanone.
Reduction: Formation of 2,2-difluoroethyl-4-methylfuran.
Substitution: Formation of halogenated derivatives such as 2,2-difluoro-2-(4-bromomethylfuran-3-yl)acetic acid.
Scientific Research Applications
2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid involves its interaction with specific molecular targets. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The furan ring can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
- 2,2-Difluoro-2-(3-methylfuran-3-yl)acetic acid
- 2,2-Difluoro-2-(5-methylfuran-3-yl)acetic acid
- 2,2-Difluoro-2-(4-methoxyfuran-3-yl)acetic acid
Comparison: 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid is unique due to the specific position of the methyl group on the furan ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C7H6F2O3 |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
2,2-difluoro-2-(4-methylfuran-3-yl)acetic acid |
InChI |
InChI=1S/C7H6F2O3/c1-4-2-12-3-5(4)7(8,9)6(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
ULNJSYNQPIEXTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC=C1C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















